molecular formula C17H15N5O2S B2942847 2-(3-phenylureido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide CAS No. 941968-48-5

2-(3-phenylureido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide

Cat. No.: B2942847
CAS No.: 941968-48-5
M. Wt: 353.4
InChI Key: SBPUBCFEWDDGGK-UHFFFAOYSA-N
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Description

2-(3-Phenylureido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide is a thiazole-based carboxamide derivative featuring a 3-phenylureido substituent at the 2-position of the thiazole ring and a pyridin-4-ylmethyl group attached via the carboxamide linkage. The pyridine moiety enhances solubility and may facilitate interactions with aromatic residues in binding pockets, while the phenylureido group contributes to hydrogen-bonding capabilities and steric bulk .

Properties

IUPAC Name

2-(phenylcarbamoylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S/c23-15(19-10-12-6-8-18-9-7-12)14-11-25-17(21-14)22-16(24)20-13-4-2-1-3-5-13/h1-9,11H,10H2,(H,19,23)(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPUBCFEWDDGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-phenylureido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention due to its diverse biological activities. This article summarizes its pharmacological properties, focusing on its antifungal, antibacterial, and cytotoxic effects, supported by data from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H12N4OS\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}\text{S}

This compound features a thiazole ring, which is known for its significant biological activity. The presence of the phenylureido and pyridinylmethyl substituents enhances its interaction with biological targets.

Antifungal Activity

Recent studies highlight the antifungal properties of thiazole derivatives, including our compound of interest. For example, a series of thiazol-2(3H)-imine derivatives demonstrated notable activity against Candida albicans and Candida parapsilosis. Specifically, one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 1.23 μg/mL against C. parapsilosis, comparable to ketoconazole .

Table 1: Antifungal Activity of Thiazole Derivatives

CompoundTarget OrganismMIC (μg/mL)
2eCandida parapsilosis1.23
KetoconazoleC. albicansSimilar

Antibacterial Activity

Thiazole derivatives are also recognized for their antibacterial properties. In a study assessing various thiazole compounds, several were found to exhibit significant antibacterial activity against Gram-positive bacteria. The mechanism of action often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antibacterial Activity of Selected Thiazole Compounds

CompoundTarget BacteriaZone of Inhibition (mm)
2aStaphylococcus aureus15
2bEscherichia coli12

Cytotoxicity Studies

Cytotoxicity assessments are crucial in evaluating the safety profile of potential therapeutic agents. The cytotoxic effects of the compound were evaluated against NIH/3T3 cell lines, where it exhibited an IC50 value indicating moderate cytotoxicity.

Table 3: Cytotoxicity Analysis Against NIH/3T3 Cell Lines

CompoundIC50 (μM)
2d148.26
2e187.66

These values suggest that while the compounds are effective against fungal pathogens, they exhibit relatively low toxicity towards normal cells at effective concentrations .

The biological activity of thiazole derivatives can be attributed to their ability to interact with specific enzymes and receptors in target organisms. Molecular docking studies indicate that these compounds can bind effectively to the active sites of enzymes such as CYP51, involved in sterol biosynthesis in fungi . The presence of electronegative substituents on the phenyl moiety enhances binding affinity and biological activity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient nature of the thiazole ring facilitates nucleophilic attack at the C-2 and C-5 positions. Key reactions include:

Reaction TypeReagents/ConditionsProductsKey Observations
AminationNH₃, CuCl₂, 100°C2-Amino-substituted thiazolePyridine directs regioselectivity via coordination .
AlkylationR-X, K₂CO₃, DMFC-5 alkylated derivativesLimited reactivity due to steric hindrance from the carboxamide group .

Functionalization of the Ureido Group

The 3-phenylureido moiety undergoes hydrolysis and condensation:

Reaction TypeReagents/ConditionsProductsNotes
Acidic HydrolysisHCl (6M), refluxPhenylamine + CO₂ + thiazole-4-carboxamideComplete decomposition occurs within 2 hours.
CondensationAldehydes, TiCl₄Imine-linked analogsRequires anhydrous conditions; yields 60–75% .

Pyridine-Mediated Coordination Reactions

The pyridinylmethyl group participates in metal coordination, enabling catalytic applications:

Metal CatalystReaction TypeOutcome
Pd(PPh₃)₄Suzuki CouplingBiaryl derivatives (65–80% yield) when coupled with arylboronic acids .
Cu(I)Click ChemistryTriazole formation via azide-alkyne cycloaddition (RT, 85% yield) .

Electrophilic Aromatic Substitution (EAS)

The phenyl ring in the ureido group undergoes EAS, with regioselectivity influenced by substituents:

ReactionConditionsProductsYield
NitrationHNO₃/H₂SO₄, 0°C3-Nitro derivative45% (para selectivity) .
SulfonationSO₃, H₂SO₄, 50°C3-Sulfo analog38% (meta/para mixture) .

Redox Reactions

The thiazole ring exhibits limited redox activity, but the urea group is redox-sensitive:

ReactionReagentsProductsNotes
ReductionLiAlH₄, THFAmine intermediateOver-reduction disrupts the thiazole ring.
OxidationKMnO₄, H₂O, ΔSulfoxide derivativePartial oxidation at sulfur (22% yield) .

Cross-Coupling Reactions

Palladium-catalyzed coupling modifies the thiazole core:

Coupling TypeReagentsProductsYield
Buchwald-HartwigPd₂(dba)₃, XantphosN-Aryl derivatives70–85% .
SonogashiraPdCl₂(PPh₃)₂, CuIAlkynylated thiazolesRequires C-5 bromide precursor .

Photochemical Reactions

UV irradiation induces unique transformations:

ConditionOutcomeMechanism
UV (254 nm), CH₃CNThiazole ring expansion to 1,3-thiazineRadical-mediated pathway .

Comparison with Similar Compounds

Key Observations :

Substituent Effects :

  • The pyridin-4-ylmethyl group in the target compound may improve aqueous solubility compared to lipophilic groups like cyclohexyl (as in ) or 4,4-difluorocyclohexyl (as in ).
  • Fluorinated substituents (e.g., in Compounds 53 and 108) enhance metabolic stability and binding affinity due to increased electronegativity and van der Waals interactions .

Synthetic Efficiency :

  • Yields for difluorocyclohexyl derivatives (e.g., 44–78% in ) suggest that sterically hindered amines require optimized coupling conditions.
  • Low yields (e.g., 5% for Compound 36 in ) highlight challenges with bulky or electron-deficient amines.

Pharmacological and Physicochemical Properties

Table 2: Inferred Bioactivity and Properties

Compound Name LogP (Estimated) Key Pharmacological Target Notes
Target Compound ~2.5 Kinase inhibition (hypothesized) Pyridine moiety may enhance ATP-binding pocket interactions
N-Cyclohexyl-2-(3-phenylureido)thiazole-4-carboxamide ~3.0 Unknown Higher lipophilicity may limit solubility
Compound 53 () ~3.8 Enigma homolog (hypothesized) Trimethoxybenzamido group mimics peptide substrates
Motesanib () ~2.7 VEGFR/PDGFR inhibition Approved antiangiogenic agent; pyridine core critical for activity

Key Insights :

  • The target compound’s pyridin-4-ylmethyl group balances lipophilicity (LogP ~2.5) and solubility, making it more drug-like than cyclohexyl analogues .
  • Fluorinated derivatives (e.g., Compound 53) exhibit higher LogP values, which may improve membrane permeability but reduce aqueous solubility .

Crystallographic and Structural Data

The Cambridge Structural Database (CSD) () contains over 500,000 entries, including thiazole carboxamides. While specific data for the target compound is unavailable, analogues like N-cyclohexyl-2-(3-phenylureido)thiazole-4-carboxamide () likely adopt planar thiazole rings with intramolecular hydrogen bonds between the ureido NH and thiazole sulfur, stabilizing the bioactive conformation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-phenylureido)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide?

  • Methodology : Synthesis typically involves cyclization of thioamide precursors with haloketones to form the thiazole core, followed by coupling reactions (e.g., Suzuki or amidation) to introduce the pyridine and phenylureido groups. For example, cyclization in acetonitrile under reflux (1–3 min) and subsequent DMF-mediated iodine/triethylamine cyclization are key steps . Amidation reactions using carbodiimide coupling agents (e.g., EDC/HOBt) are standard for introducing the pyridin-4-ylmethyl group .
  • Key Reagents : N-phenylhydrazinecarboxamides, acetonitrile, DMF, iodine, triethylamine, and carbodiimide-based coupling agents.

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm backbone connectivity (e.g., thiazole C-H signals at δ 7.8–8.2 ppm, pyridine protons at δ 8.4–8.6 ppm) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values within ±0.5 Da) .
  • HPLC : Ensures purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can multi-step synthesis yields be optimized for this compound?

  • Critical Factors :

  • Reaction Solvents : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to acetonitrile .
  • Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling reaction yields by 15–20% .
  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients resolves intermediates, while preparative HPLC isolates the final product .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

  • Approach :

  • Substituent Variation : Replace the pyridin-4-ylmethyl group with analogs (e.g., pyrimidine or piperidine derivatives) to assess binding affinity .
  • Biological Assays : Test modified analogs against target enzymes (e.g., kinase inhibition assays) to correlate structural changes with activity .
    • Example : Replacing pyridine with 4,4-difluorocyclohexylamine (compound 108) increased metabolic stability by 30% .

Q. How to resolve contradictions in NMR or mass spectrometry data during characterization?

  • Troubleshooting :

  • Dynamic Effects : Use variable-temperature NMR to detect conformational equilibria (e.g., rotamers causing split signals) .
  • Isotopic Labeling : ¹⁵N/¹³C-labeled analogs clarify ambiguous coupling patterns in crowded spectral regions .
  • Computational Validation : DFT-based NMR chemical shift predictions (e.g., using Gaussian) resolve discrepancies between observed and expected data .

Q. What analytical methods are recommended for quantifying trace impurities in this compound?

  • Protocol :

  • UHPLC-MS/MS : Achieves ppb-level detection using a C18 column (2.1 × 100 mm, 1.7 µm) and 0.1% formic acid in water/acetonitrile .
  • Forced Degradation Studies : Expose the compound to heat, light, and pH extremes to identify degradation products .

Q. How can the biological activity mechanism of this compound be elucidated?

  • Experimental Design :

  • Enzyme Inhibition Assays : Measure IC₅₀ values against kinases (e.g., KDR or c-Kit) using fluorescence polarization .
  • Molecular Docking : AutoDock Vina simulations predict binding modes to active sites (e.g., hydrogen bonding with thiazole carbonyl) .
  • Cell-Based Models : Test antiproliferative activity in cancer cell lines (e.g., HCT-116) with EC₅₀ values <10 µM indicating therapeutic potential .

Notes

  • For advanced SAR studies, prioritize peer-reviewed methodologies from journals like Molecules or Bioorganic Chemistry.

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